

Metomidate Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Metomidate hydrochloride

Cat. No.: B129203

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Abstract

Metomidate hydrochloride, a potent non-barbiturate hypnotic and sedative, has carved a unique niche in both veterinary medicine and advanced biomedical research. Discovered in 1965 by Janssen Pharmaceutica, this imidazole derivative exhibits a dual mechanism of action, functioning as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor and as a potent inhibitor of adrenal steroidogenesis. This whitepaper provides an in-depth technical overview of **Metomidate hydrochloride**, covering its historical discovery, detailed mechanisms of action, synthesis, and key experimental data. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Discovery and History

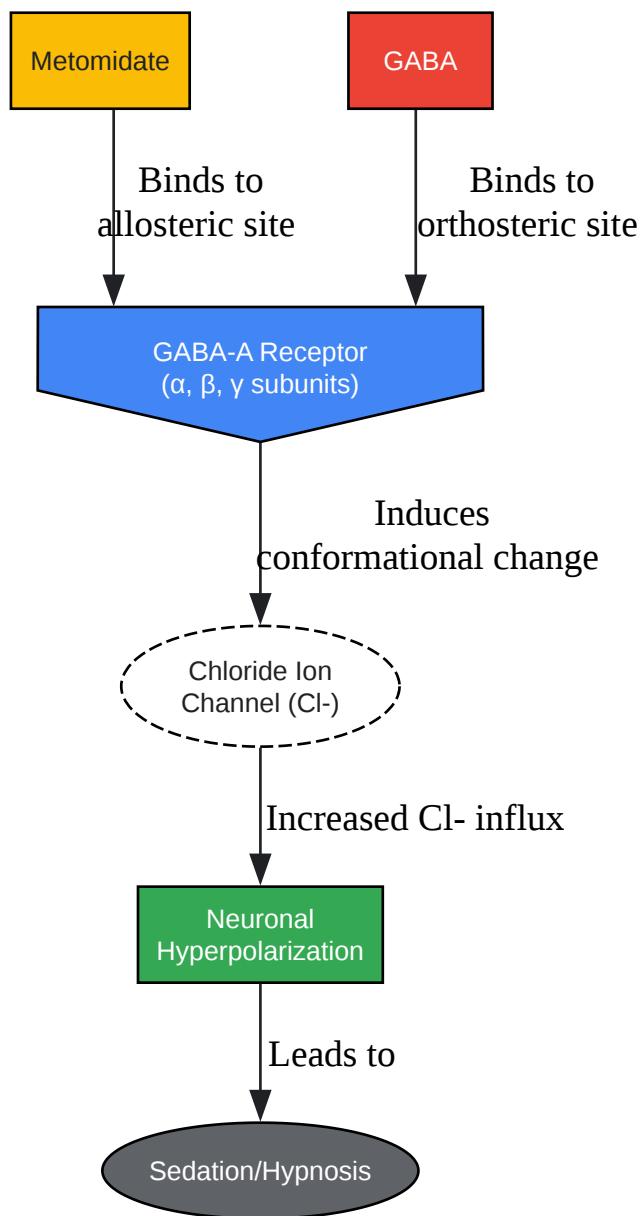
Metomidate (methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride) was first synthesized and reported in 1965 by Janssen Pharmaceutica.^[1] Its development was part of a broader investigation into imidazole-based compounds, which also led to the discovery of its close structural analog, etomidate.^[2] Initially explored for its sedative-hypnotic properties in humans under trade names like Hypnodil and Nokemyl, its use in clinical practice has been limited.^[1] However, its distinct pharmacological profile, particularly its potent inhibition of cortisol synthesis, has led to its widespread use in veterinary medicine, especially in aquaculture, and as a valuable tool in endocrine research and diagnostic imaging.^{[3][4]}

Mechanism of Action

Metomidate hydrochloride exerts its effects through two primary and distinct signaling pathways:

GABA-A Receptor Modulation

As a hypnotic agent, Metomidate acts on the central nervous system by potentiating the effects of GABA, the primary inhibitory neurotransmitter. It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding increases the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding.^[2] The resulting hyperpolarization of the neuronal membrane makes it less excitable, leading to sedation and hypnosis.^[2] While the precise subunit composition of the GABA-A receptor that Metomidate binds to is not definitively established, studies on its close analog, etomidate, suggest a binding site at the interface between the α and β subunits, particularly involving $\alpha 1$, $\beta 2$, and $\gamma 2$ subunits.^{[5][6][7]}



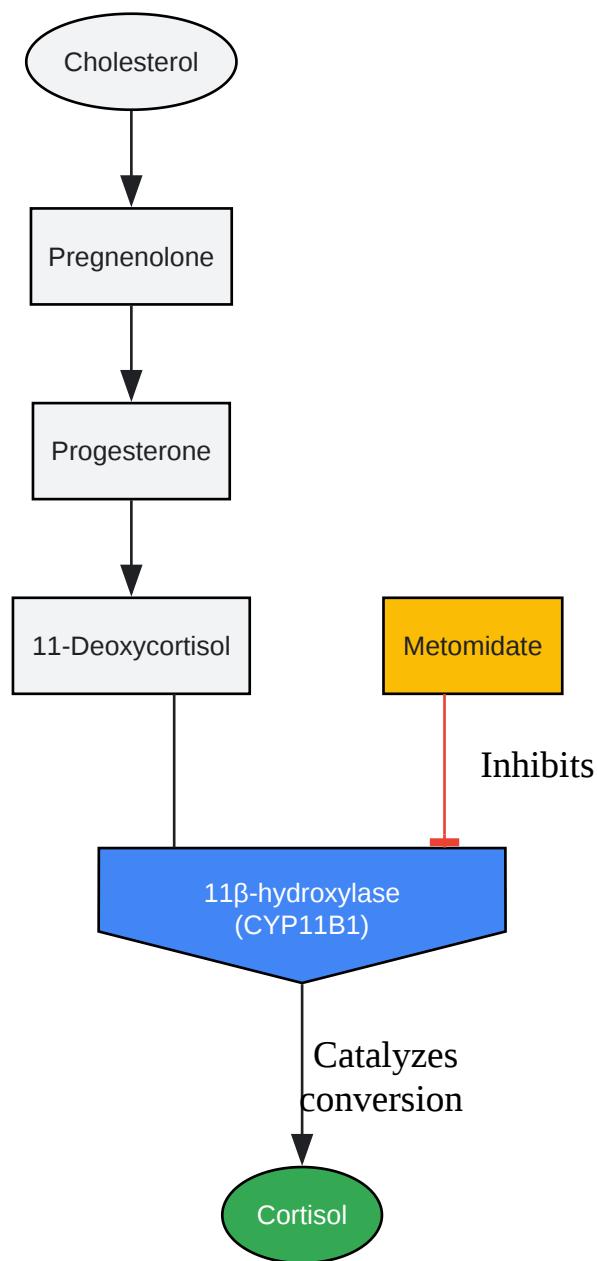
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GABA-A Receptor Modulation by Metomidate

Inhibition of Adrenal Steroidogenesis

A defining characteristic of Metomidate is its potent and reversible inhibition of adrenal steroidogenesis.^[8] It specifically targets and inhibits the mitochondrial cytochrome P450 enzyme, 11β-hydroxylase (CYP11B1).^[8] This enzyme is crucial for the final step in the synthesis of cortisol, converting 11-deoxycortisol to cortisol. By blocking this step, Metomidate effectively suppresses the production and secretion of cortisol. This mechanism is also

responsible for the inhibition of aldosterone synthesis, as 11β -hydroxylase is involved in the final steps of its production as well. The imidazole ring of Metomidate is thought to interact with the heme iron atom within the active site of the enzyme, leading to its inhibitory effect.[9]



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Inhibition of Cortisol Synthesis by Metomidate

Quantitative Data

The following tables summarize key quantitative data for **Metomidate hydrochloride** and its analogs.

Table 1: Potency of Metomidate and Analogs on 11 β -Hydroxylase Inhibition

Compound	IC50 (nM) for Cortisol Inhibition	Species/Cell Line	Reference
Metomidate	2-10	Human Adrenal Cells	[5]
Etomidate	26	Rat Adrenal Membranes	[10]
Cyclopropyl Methoxycarbonyl Metomidate (CPMM)	143	Rat Adrenal Membranes	[10]
Carboetomidate	50,000	Rat Adrenal Membranes	[10]
Dexmedetomidine	2,200	Rat Adrenal Membranes	[10]

Table 2: Pharmacokinetic Parameters of Metomidate in Various Species

Species	Administration Route	Dose	Elimination Half-Life (t _{1/2})	Plasma Clearance (Cl)	Volume of Distribution		Bioavailability (F)	Reference
						(Vd)		
Turbot	Intravenous	3 mg/kg	2.2 h	0.26 L/h·kg	0.44 L/kg	-	[11]	
Halibut	Intravenous	3 mg/kg	5.8 h	0.099 L/h·kg	0.21 L/kg	-	[11]	
Turbot	Oral	7 mg/kg	3.5 h	-	-	100%	[11]	
Mice	Intravenous	1 mg/kg	-	-	-	-	[2]	
Mice	Oral	10 mg/kg	-	-	-	21.3%	[2]	

Table 3: Sedative/Anesthetic Doses of Metomidate in Fish

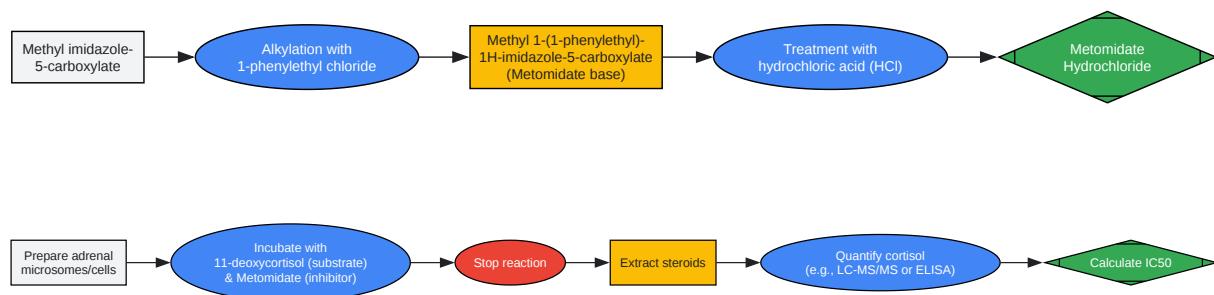
Fish Species	Application	Concentration (mg/L)	Outcome	Reference
Convict Cichlids	Shipping Additive	1.0	Reduced mortality and increased saleable fish	[3]
Black Mollies	Shipping Additive	0.2, 0.5, 1.0	No significant effect	[3]
Atlantic Salmon	Stress Reduction (Transport)	1.0	Significantly lower plasma cortisol	[12]
Sunshine Bass	Stress Reduction	Low concentrations	Suppressed cortisol response to stress	[1]

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of **Metomidate hydrochloride**.

Synthesis of Metomidate Hydrochloride

The synthesis of **Metomidate hydrochloride** is based on the general method for DL-1-(1-arylalkyl)imidazole-5-carboxylate esters described by Godefroi et al. (1965).^[2]



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